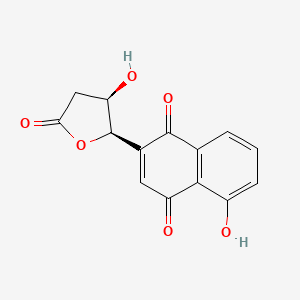![molecular formula C15H13BrN2 B14158191 N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline CAS No. 1252257-86-5](/img/structure/B14158191.png)
N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline is a chemical compound with the molecular formula C15H13BrN2 and a molecular weight of 301.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a conjugated system of double bonds and aromatic rings. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline typically involves the reaction of aniline derivatives with brominated alkenes under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline derivative attacks the brominated alkene, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline can be compared with other similar compounds, such as:
N,N’-[(1Z,3E)-2-chloroprop-1-en-1-yl-3-ylidene]dianiline: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
N,N’-[(1Z,3E)-2-fluoroprop-1-en-1-yl-3-ylidene]dianiline: The presence of a fluorine atom affects the compound’s electronic properties and reactivity.
N,N’-[(1Z,3E)-2-iodoprop-1-en-1-yl-3-ylidene]dianiline: The iodine atom in this compound results in different chemical behavior compared to the bromine derivative.
The uniqueness of N,N’-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline lies in its specific reactivity and properties, which make it suitable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1252257-86-5 |
|---|---|
Formule moléculaire |
C15H13BrN2 |
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
N-[(Z)-2-bromo-3-phenyliminoprop-1-enyl]aniline |
InChI |
InChI=1S/C15H13BrN2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-12,17H/b13-11-,18-12? |
Clé InChI |
NQHUBRZRRUTAGG-LWUUGPRASA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/C=C(/C=NC2=CC=CC=C2)\Br |
SMILES canonique |
C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
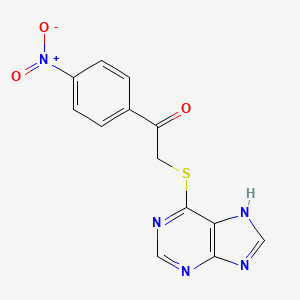
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
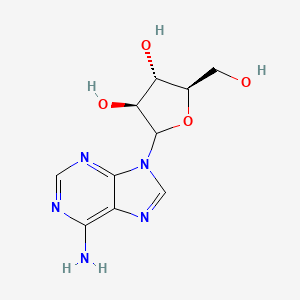

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
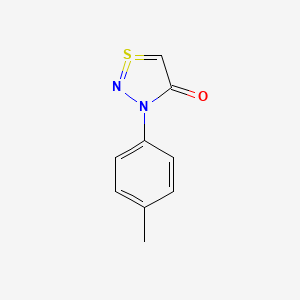
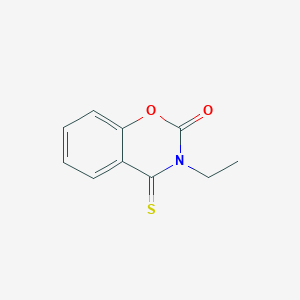

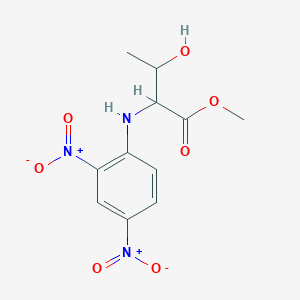
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
